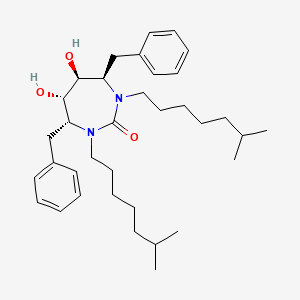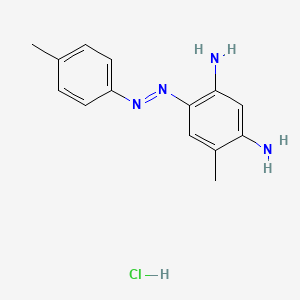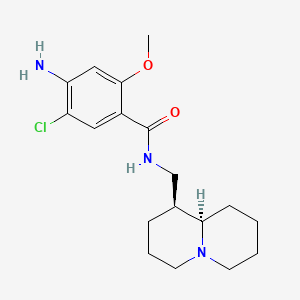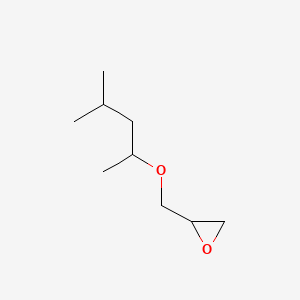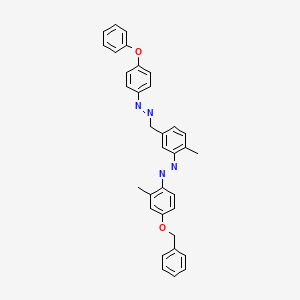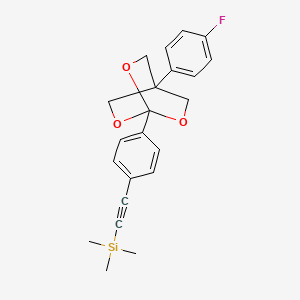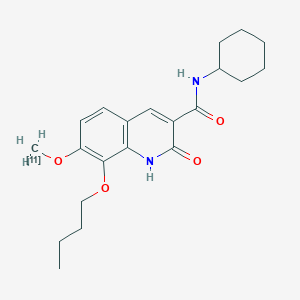
32K7UR2Zhz
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 32K7UR2Zhz, also known as 8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide, is a radiolabeled molecule used primarily in positron emission tomography (PET) imaging. This compound is particularly significant due to its ability to bind specifically to type 2 cannabinoid receptors, making it a valuable tool in the study of neuroinflammatory and neurodegenerative diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide involves several steps:
Production of Carbon-11: Carbon-11 is produced using a cyclotron, typically starting with nitrogen gas and protons to form carbon dioxide (11C-CO2).
Formation of Methyl Iodide: The carbon dioxide is then reduced to methanol (11C-CH3OH) and subsequently converted to methyl iodide (11C-CH3I) using hydriodic acid.
Radiolabeling: The methyl iodide is used to methylate the precursor molecule, resulting in the formation of the final radiolabeled compound.
Industrial Production Methods
Industrial production of this compound requires a facility equipped with a cyclotron due to the short half-life of carbon-11 (approximately 20 minutes). The production process must be carried out quickly and efficiently to ensure the radiolabeled compound is available for immediate use in PET imaging.
Chemical Reactions Analysis
Types of Reactions
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the butoxy and cyclohexyl groups.
Reduction: Reduction reactions can occur at the quinoline ring, affecting the overall structure and reactivity of the compound.
Substitution: The methoxy group can be substituted with other functional groups, altering the binding affinity and specificity of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated quinoline structures.
Scientific Research Applications
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide has several scientific research applications:
Chemistry: Used as a radiolabeled tracer in PET imaging to study chemical reactions and molecular interactions.
Biology: Helps in visualizing and quantifying the expression of type 2 cannabinoid receptors in biological tissues.
Medicine: Aids in the diagnosis and monitoring of neuroinflammatory and neurodegenerative diseases such as multiple sclerosis and Alzheimer’s disease.
Industry: Utilized in the development of new diagnostic tools and therapeutic agents targeting the endocannabinoid system.
Mechanism of Action
The compound exerts its effects by binding specifically to type 2 cannabinoid receptors (CB2R). Upon binding, it modulates the activity of these receptors, which are involved in various inflammatory and immune responses. The radiolabeled carbon-11 allows for the visualization of receptor distribution and density using PET imaging, providing valuable insights into the role of CB2R in different pathological conditions.
Comparison with Similar Compounds
Similar Compounds
11C-Methionine: Another radiolabeled compound used in PET imaging, primarily for studying protein synthesis in tumors.
11C-Choline: Used in PET imaging for prostate cancer diagnosis and monitoring.
11C-Raclopride: A radiolabeled compound used to study dopamine receptors in the brain.
Uniqueness
8-butoxy-N-cyclohexyl-1,2-dihydro-7-(methoxy-11C)-2-oxo-3-quinolinecarboxamide is unique due to its high specificity for type 2 cannabinoid receptors, making it particularly valuable for studying neuroinflammatory and neurodegenerative diseases. Its ability to provide detailed imaging of CB2R distribution and activity sets it apart from other radiolabeled compounds used in PET imaging.
Properties
CAS No. |
1192134-13-6 |
|---|---|
Molecular Formula |
C21H28N2O4 |
Molecular Weight |
371.5 g/mol |
IUPAC Name |
8-butoxy-N-cyclohexyl-7-(111C)methoxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C21H28N2O4/c1-3-4-12-27-19-17(26-2)11-10-14-13-16(21(25)23-18(14)19)20(24)22-15-8-6-5-7-9-15/h10-11,13,15H,3-9,12H2,1-2H3,(H,22,24)(H,23,25)/i2-1 |
InChI Key |
KIVHVAVIXCVGPY-JVVVGQRLSA-N |
Isomeric SMILES |
CCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NC3CCCCC3)O[11CH3] |
Canonical SMILES |
CCCCOC1=C(C=CC2=C1NC(=O)C(=C2)C(=O)NC3CCCCC3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


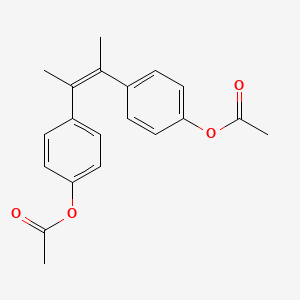

![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-[4-(trifluoromethyl)phenyl]propan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12764023.png)
